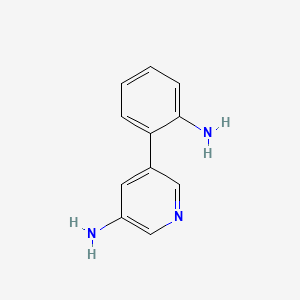

5-(2-Aminophenyl)pyridin-3-amine

Description

5-(2-Aminophenyl)pyridin-3-amine (CAS: 165387-82-6) is a bicyclic aromatic compound featuring a pyridine core substituted with a 2-aminophenyl group at the 5-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and enzyme modulators . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by related derivatives in the literature .

Properties

IUPAC Name |

5-(2-aminophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-5-8(6-14-7-9)10-3-1-2-4-11(10)13/h1-7H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMUMUCFQUCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735038 | |

| Record name | 5-(2-Aminophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314354-80-7 | |

| Record name | 5-(2-Aminophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(2-Aminophenyl)pyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2-Aminophenyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights structural variations among 5-(2-Aminophenyl)pyridin-3-amine and analogous pyridin-3-amine derivatives:

Key Observations :

Trends :

Mechanistic Insights :

- The 2-aminophenyl group in this compound facilitates hydrogen bonding with kinase ATP-binding pockets .

- Trifluoromethyl groups in UDD enhance binding to CYP51’s hydrophobic active site .

Biological Activity

5-(2-Aminophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the CAS number 1314354-80-7, features a pyridine ring substituted with an amino group and a phenyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

This compound exhibits properties typical of pyridine derivatives, which are known for their diverse biological activities.

Biological Activity

1. Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluated its effect on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant cytotoxicity, inhibiting cell proliferation through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 20 | Induction of reactive oxygen species (ROS) |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The amine group allows for hydrogen bonding with target receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability.

Case Studies

A notable case study involved the use of this compound in a murine model of lung cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.